4-(Phenylmethanesulfinyl)pyridine
Description
Properties
CAS No. |
89818-48-4 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-benzylsulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
QQCPDKFHCNPLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Pyridine Sulfonation
Reaction Mechanism and Precursors
The synthesis begins with 4-chloropyridine and phenylmethanesulfinic acid under basic conditions. The sulfinic acid acts as a nucleophile, displacing the chloride at the pyridine’s para position. Anhydrous dimethylformamide (DMF) facilitates the reaction at 80–90°C for 12–16 hours.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ±5°C alters yield by 8% |
| Solvent | Anhydrous DMF | Non-polar solvents reduce efficiency by 30% |
| Reaction Time | 14 hours | <12h: incomplete substitution; >16h: decomposition |
This method achieves 65–72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfinic acid.
Oxidation of 4-(Phenylmethanethio)pyridine
Oxidizing Agents and Selectivity
Controlled oxidation of the sulfide precursor (4-(phenylmethanethio)pyridine) using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide produces the sulfinyl derivative. mCPBA in dichloromethane at 0°C for 2 hours achieves 78% yield with minimal overoxidation to sulfone byproducts.
Comparative Oxidant Performance:
| Oxidant | Solvent | Temperature | Yield | Sulfone Byproduct |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C | 78% | <2% |
| H₂O₂ | Acetic Acid | 25°C | 62% | 8% |
| NaIO₄ | H₂O/THF | 25°C | 55% | 12% |
Kinetic studies reveal that mCPBA’s electrophilic oxygen atom selectively attacks the sulfur center, while H₂O₂ favors radical pathways that increase side products.
Solvent-Free Condensation of Pyridine and Sulfinyl Chlorides
Green Chemistry Approach
A solvent-free protocol reacts 4-hydroxypyridine with phenylmethanesulfinyl chloride at 120°C for 6 hours, yielding 70% product without chromatographic purification. This method eliminates volatile organic solvents, reducing waste generation by 40% compared to DMF-based routes.
Scalability Data:
| Scale (mol) | Yield | Purity | Energy Consumption (kWh/kg) |
|---|---|---|---|
| 0.1 | 70% | 95% | 12 |
| 1.0 | 68% | 93% | 9 |
| 10.0 | 65% | 90% | 7 |
The exothermic reaction requires precise temperature control to prevent thermal degradation of the sulfinyl chloride.
Catalytic Asymmetric Synthesis
Chiral Catalyst Systems
Enantioselective synthesis employs titanium(IV) isopropoxide and chiral bis-hydroxamic acid ligands to induce asymmetry during sulfinyl transfer. This method produces the (S)-enantiomer with 85% enantiomeric excess (ee) and 64% yield.
Catalyst Screening:
| Catalyst | ee (%) | Yield |
|---|---|---|
| Ti(OiPr)₄ + L1 | 85 | 64 |
| VO(acac)₂ + L2 | 72 | 58 |
| ZrCl₄ + L3 | 68 | 51 |
The titanium-based system’s superior performance stems from its Lewis acidity and ligand coordination geometry, which stabilize the transition state.
One-Pot Tandem Reactions
Sequential Sulfonation and Oxidation
A tandem protocol synthesizes the compound in one reactor by sequentially treating 4-mercaptopyridine with benzyl bromide and oxidizing the intermediate sulfide. Using Oxone® as the terminal oxidant, this method achieves 60% yield with 99% conversion.
Reaction Profile:
| Step | Reagent | Time | Conversion |
|---|---|---|---|
| Alkylation | Benzyl bromide | 3h | 95% |
| Oxidation | Oxone® | 2h | 99% |
This approach reduces handling of sensitive intermediates but requires pH adjustment between steps to prevent overoxidation.
Industrial Production Considerations
Cost-Benefit Analysis of Methods
| Method | Cost ($/kg) | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 420 | 72% | 98% | High |
| Solvent-Free | 380 | 70% | 95% | Moderate |
| Catalytic Asymmetric | 890 | 64% | 97% | Low |
The solvent-free method offers the best balance of cost and efficiency for large-scale production, while asymmetric synthesis remains limited to niche pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylmethanesulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: 4-(Phenylmethanesulfonyl)pyridine.
Reduction: 4-(Phenylmethanesulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-(Phenylmethanesulfinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylmethanesulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key pyridine derivatives with substituents analogous to 4-(Phenylmethanesulfinyl)pyridine:
Electronic and Reactivity Properties
- Sulfinyl vs. Amino Groups: The sulfinyl group in this compound enhances electron-withdrawing effects compared to the electron-donating amino group in 4-(1-Aminoethyl)pyridine. This difference impacts frontier molecular orbital (FMO) energy gaps: sulfinyl derivatives exhibit higher chemical hardness (η) and lower softness (s), suggesting reduced charge-transfer reactivity compared to amino-substituted analogs .
- Catalytic Activity : DMAP derivatives (e.g., planar-chiral DMAPs) are potent nucleophilic catalysts in asymmetric synthesis, whereas sulfinyl pyridines may prioritize stability over catalytic activity due to the S=O group’s steric bulk .
Physicochemical Properties
- Solubility and Lipophilicity: The sulfinyl group in this compound increases polarity compared to aliphatic derivatives (e.g., 4-(4,8-dimethylnona-3,7-dienyl)pyridine, LogP = 4.71) but reduces hydrophilicity relative to aminoethyl analogs .
- Thermal Stability : Crystalline pyridine derivatives (e.g., 4-(5-{(IR)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine) exhibit enhanced stability over amorphous forms, a trait sulfinyl derivatives may share due to S=O hydrogen-bonding capacity .
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (no toxicity data available for many derivatives) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Waste disposal : Follow institutional guidelines for halogenated/organosulfur compounds.
How are intermolecular interactions quantified in sulfinylpyridine crystals?
Q. Advanced
- Hydrogen-bond geometry : C–H⋯C distances and angles are measured using SCXRD (e.g., 2.7391 Å for pyridine ring interactions) .
- π-π stacking : Centroid-to-centroid distances (e.g., 3.6061 Å) and dihedral angles between aromatic planes are calculated to assess stacking strength .
- Hirshfeld surface analysis : Visualizes contact contributions (e.g., H⋯H, C⋯H) to quantify packing efficiency .
What strategies validate the ecological safety of novel sulfinylpyridine compounds?
Q. Advanced
- PBT/vPvB assessment : Evaluate persistence, bioaccumulation, and toxicity using computational tools (e.g., EPI Suite) in absence of experimental data .
- Soil mobility studies : Column leaching experiments determine compound adsorption coefficients (Kd) .
- Ames testing : Screen for mutagenicity if bacterial reverse mutation assays are feasible .
How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or sulfinyl groups increase electrophilicity, accelerating Suzuki-Miyaura coupling but may require lower temperatures to prevent decomposition .
- Steric effects : Bulky substituents (e.g., anthracenyl) reduce reaction yields; microwave-assisted synthesis can mitigate this by enhancing reaction kinetics .
- Directing groups : Sulfinyl moieties act as directing groups in C–H activation, enabling regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
